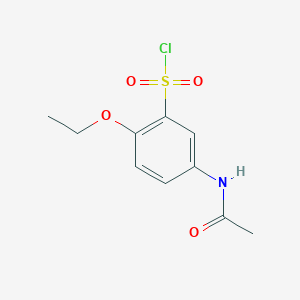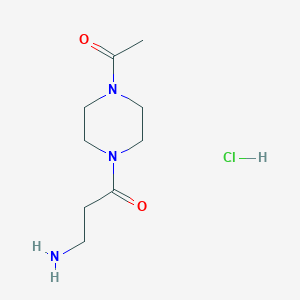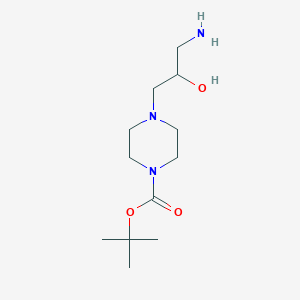
3-Fluorophenethylisocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenethylisocyanide (3-FPI) is a synthetic compound used in a variety of scientific research applications. It is a derivative of isocyanide, which is a highly reactive organic compound containing a carbon-nitrogen triple bond. 3-FPI is a colorless liquid with a low melting point and a moderate boiling point. It is highly soluble in organic solvents, such as ethanol and methanol, and is used in the synthesis of various compounds. 3-FPI is also used in a number of biochemical and physiological studies, due to its reactivity and low toxicity.
Wissenschaftliche Forschungsanwendungen
Biomolecular Studies and Fluorophore Development :
- The development of a genetically encoded fluorescent amino acid using 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) demonstrates the use of fluorophores in studying protein structure and dynamics (Summerer et al., 2006).
- Research on ultra-stable organic fluorophores for single-molecule research highlights the importance of fluorophores in molecular imaging and the need for improved stability and performance (Zheng et al., 2014).
- Fluorescent amino acids, as versatile building blocks for chemical biology, have been essential in non-invasive studies of cells and organisms. Their use in peptides and proteins aids in understanding complex biological processes at the molecular level (Cheng et al., 2020).
Pharmacokinetic and Drug Development Studies :
- A study on the pharmacokinetics of 3-fluorophenmetrazine (3-FPM) provides insight into the metabolism and excretion patterns of this compound, which is crucial for interpreting clinical and forensic cases (Grumann et al., 2019).
Advancements in Imaging Techniques :
- The use of fluorography for sensitive isotope detection in polyacrylamide gel electrophoresis showcases the application of 3-Fluorophenethylisocyanide derivatives in enhancing the sensitivity and efficiency of biological imaging techniques (Bonner & Laskey, 1974), (Laskey & Mills, 1975).
Molecular Biology and Biochemistry Applications :
- The development of biocompatible polymeric nanoparticles for in vivo NIR and FRET imaging represents another application, where the optical properties of fluorophores are harnessed for biological imaging and diagnostics (Wagh et al., 2012).
Fluorophore Stability in Single-Molecule Experiments :
- Research on an oxygen scavenging system for the improvement of dye stability in single-molecule fluorescence experiments highlights the relevance of this compound derivatives in enhancing the performance of fluorophores in complex biological systems (Aitken et al., 2008).
Safety and Hazards
In high concentrations, 3-Fluorophenethylisocyanide may be irritating to the eyes, skin, and respiratory system . It is also toxic and should be kept away from children and sources of fire . During use and storage, care should be taken to avoid contact with oxidants and strong acids to prevent dangerous reactions or accidents . If necessary, the operation should be carried out in a well-ventilated place .
Eigenschaften
IUPAC Name |
1-fluoro-3-(2-isocyanoethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVUJNHSKYURR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374631 |
Source


|
| Record name | 3-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
730964-63-3 |
Source


|
| Record name | 3-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)












